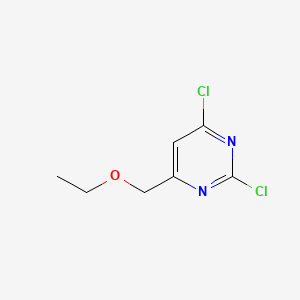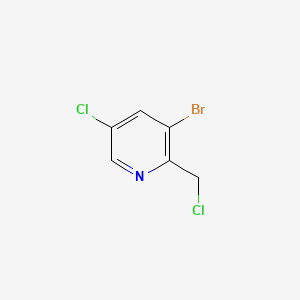
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles contain three nitrogen atoms and two carbon atoms . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole compounds are diverse and depend on the specific compound and conditions. For example, some 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds vary widely depending on the specific compound. For example, some 1,2,4-triazole derivatives have been characterized by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Aplicaciones Científicas De Investigación
Antifungal Activities
Compounds related to "3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol" have been investigated for their antifungal properties. For example, the synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation on Candida strains have been explored, revealing that halogen-substituted triazoles exhibit promising antifungal profiles, which could lead to the development of new antifungal agents (Lima-Neto et al., 2012).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of triazole derivatives, including the study of their physical and chemical properties. This includes the creation and analysis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, which involves complex synthesis methodologies and the characterization of new compounds using modern analytical techniques (Tatyana et al., 2019).
Biological and Photophysical Properties
The research also extends to assessing the biological and photophysical properties of triazole derivatives. For instance, fluorescent markers produced by cardanol and glycerol, industrial waste materials, have been evaluated for their toxic effects across different biological models, demonstrating low acute toxicity and suggesting potential for environmental applications (Pelizaro et al., 2019).
Application in Chemical Synthesis
Additionally, the role of triazole derivatives in chemical synthesis has been explored, such as in the microwave-assisted synthesis of double-headed derivatives with potential antifungal activities, highlighting the efficiency and rapidity of such synthetic approaches (Haggam, 2021).
Mecanismo De Acción
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, are often enzymes involved in critical biological processes. For instance, some 1,2,4-triazole derivatives have been found to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target through hydrogen bonding and dipole interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby disrupting the biosynthesis of critical biomolecules . For instance, when interacting with the aromatase enzyme, the compound may inhibit the conversion of androgens to estrogens, potentially leading to a decrease in the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. In the case of aromatase inhibition, the compound can disrupt the estrogen biosynthesis pathway . This disruption can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can vary widely and are influenced by their chemical structure . These properties, which include absorption, distribution, metabolism, and excretion (ADME), can significantly impact the compound’s bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its mode of action and the specific biochemical pathways it affects. In the case of aromatase inhibition, the compound’s action can result in a decrease in estrogen levels, which can subsequently inhibit the growth of estrogen-dependent cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness . .
Safety and Hazards
Direcciones Futuras
The future research in 1,2,4-triazole compounds is likely to focus on the discovery and development of more effective and potent agents, with improved pharmacokinetics, pharmacological, and toxicological properties . This includes finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKVRZOQUPPCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


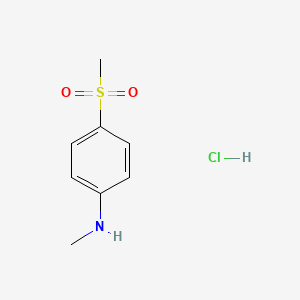
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
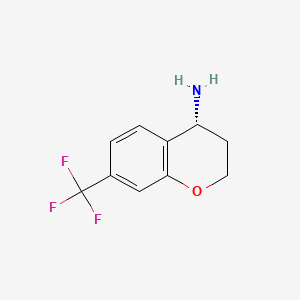
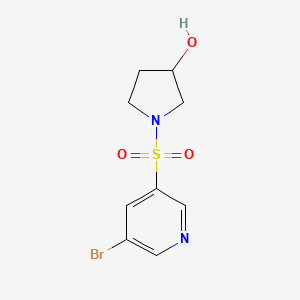
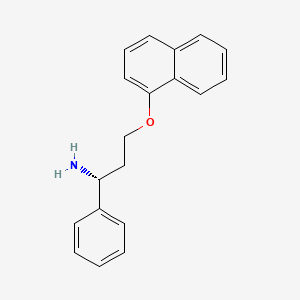
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
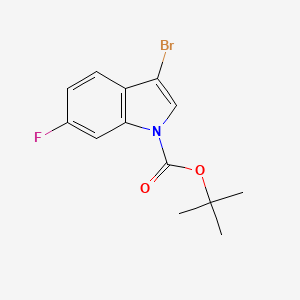
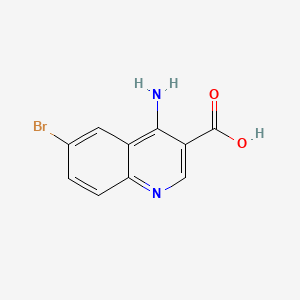
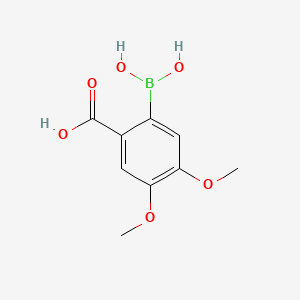
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

